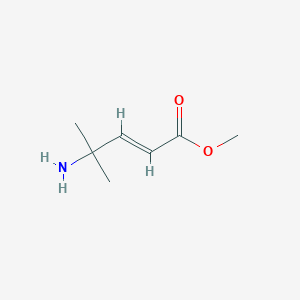

Methyl 4-amino-4-methylpent-2-enoate

Description

Methyl 4-amino-4-methylpent-2-enoate is an α,β-unsaturated ester featuring a methyl ester group at position 1, a conjugated double bond (C2–C3), and a 4-amino-4-methyl substituent on the pentenoate backbone. This compound’s structural uniqueness arises from the combination of the amino group (a strong hydrogen-bond donor) and the sterically hindered 4-methyl group.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl (E)-4-amino-4-methylpent-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-7(2,8)5-4-6(9)10-3/h4-5H,8H2,1-3H3/b5-4+ |

InChI Key |

XXVONOGOWLAWJW-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(/C=C/C(=O)OC)N |

Canonical SMILES |

CC(C)(C=CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The amino group can then be introduced through a subsequent reaction with ammonia or an amine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes followed by amination. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-methylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 4-amino-4-methylpent-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-amino-4-methylpent-2-enoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Methyl 4-amino-4-methylpent-2-enoate but differ in substituents, ester groups, or backbone configuration:

Table 1: Structural and Functional Comparison

Physical and Spectroscopic Properties

- Solubility: The amino group likely increases water solubility relative to Ethyl (2E)-4-methyl-2-pentenoate, which is more lipophilic due to its ethyl ester .

- Stability: The amino group may reduce thermal stability compared to non-amino esters, as observed in nitrobenzamido-substituted analogues requiring low-temperature storage .

- Spectroscopy: NMR signals for the amino proton (δ ~5–6 ppm) and methyl groups (δ ~1.2–1.5 ppm) would distinguish it from non-amino esters like Ethyl (2E)-4-methyl-2-pentenoate .

Biological Activity

Methyl 4-amino-4-methylpent-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a double bond in its structure, which are critical for its reactivity and interactions with biological molecules. The compound can be represented by the following structural formula:

This structure allows for various chemical reactions, including nucleophilic attacks and hydrogen bonding, which are essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. This property is particularly useful in drug development aimed at targeting metabolic pathways.

- Receptor Modulation : this compound may function as a ligand for various receptors, influencing cellular signaling pathways. This interaction can lead to altered cellular responses, which is significant in therapeutic contexts.

- Nucleic Acid Interaction : The compound may interact with nucleic acids, potentially affecting processes such as DNA replication and transcription. This interaction is crucial for understanding its role in gene expression modulation.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits potential therapeutic properties across various domains:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation, suggesting potential applications in oncology.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for developing treatments for inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a novel antibiotic agent.

-

Cancer Cell Line Research :

- In vitro experiments demonstrated that treatment with this compound led to a decrease in viability of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Inflammation Model :

- A mouse model of inflammation was used to assess the anti-inflammatory effects of the compound. Results showed reduced levels of pro-inflammatory cytokines following treatment, indicating its potential use in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.